molecular formula C14H25NO13 B1230981 (2S,3S,4R,5S)-5-acetamido-2,3,4-trihydroxy-6-oxohexanoic acid;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal CAS No. 56727-45-8

(2S,3S,4R,5S)-5-acetamido-2,3,4-trihydroxy-6-oxohexanoic acid;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal

Cat. No.: B1230981
CAS No.: 56727-45-8
M. Wt: 415.35 g/mol
InChI Key: GUKLOATZYQCTPY-BCTHCHKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3S,4R,5S)-5-acetamido-2,3,4-trihydroxy-6-oxohexanoic acid;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal is a type of glycopolymer, which is a polymer consisting of glucose and N-acetylaminomannuronic acid units. . These polymers are known for their biocompatibility, biodegradability, and unique chemical properties, making them suitable for a wide range of applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S,4R,5S)-5-acetamido-2,3,4-trihydroxy-6-oxohexanoic acid;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal typically involves the polymerization of glucose and N-acetylaminomannuronic acid monomers. One common method is the chemoenzymatic process, which uses enzymes to catalyze the polymerization reaction. This method allows for regioselective functional group transformation, converting glucose to a polymerizable monomer in high yield . The reaction conditions often involve mild temperatures and neutral pH to maintain the stability of the monomers and the resulting polymer.

Industrial Production Methods

Industrial production of this compound can be achieved through continuous chemoenzymatic processes. These processes are designed to be efficient and scalable, allowing for the production of large quantities of the polymer. The use of enzymes in the production process reduces the need for harsh chemicals and minimizes environmental impact .

Chemical Reactions Analysis

Types of Reactions

(2S,3S,4R,5S)-5-acetamido-2,3,4-trihydroxy-6-oxohexanoic acid;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can modify the polymer’s properties and enhance its functionality for specific applications.

Common Reagents and Conditions

Common reagents used in the chemical reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .

Major Products Formed

The major products formed from the chemical reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions can introduce carboxyl groups, while reduction reactions can convert carbonyl groups to hydroxyl groups .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3S,4R,5S)-5-acetamido-2,3,4-trihydroxy-6-oxohexanoic acid;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal is unique due to its specific combination of glucose and N-acetylaminomannuronic acid units, which provide distinct chemical and physical properties. Its ability to undergo various chemical modifications and its biocompatibility make it a versatile material for a wide range of applications .

Properties

CAS No.

56727-45-8

Molecular Formula

C14H25NO13

Molecular Weight

415.35 g/mol

IUPAC Name

(2S,3S,4R,5S)-5-acetamido-2,3,4-trihydroxy-6-oxohexanoic acid;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal

InChI

InChI=1S/C8H13NO7.C6H12O6/c1-3(11)9-4(2-10)5(12)6(13)7(14)8(15)16;7-1-3(9)5(11)6(12)4(10)2-8/h2,4-7,12-14H,1H3,(H,9,11)(H,15,16);1,3-6,8-12H,2H2/t4-,5-,6+,7+;3-,4+,5+,6+/m10/s1

InChI Key

GUKLOATZYQCTPY-BCTHCHKHSA-N

SMILES

CC(=O)NC(C=O)C(C(C(C(=O)O)O)O)O.C(C(C(C(C(C=O)O)O)O)O)O

Isomeric SMILES

CC(=O)N[C@H](C=O)[C@H]([C@@H]([C@@H](C(=O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O

Canonical SMILES

CC(=O)NC(C=O)C(C(C(C(=O)O)O)O)O.C(C(C(C(C(C=O)O)O)O)O)O

Key on ui other cas no.

56727-45-8

Synonyms

glucose-N-acetylaminomannuronic acid polymer

Origin of Product

United States

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